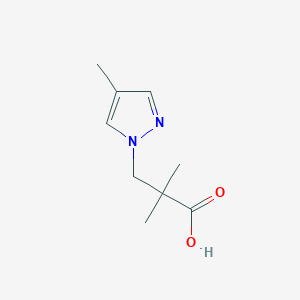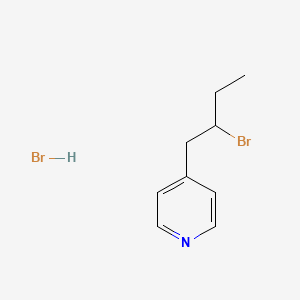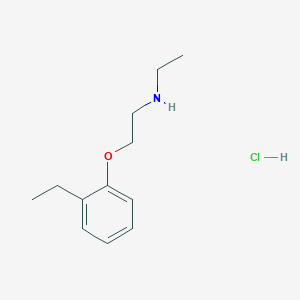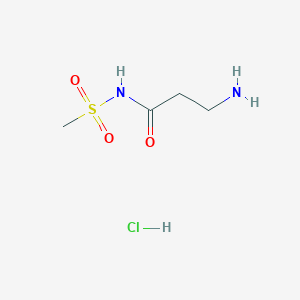
2,2-二甲基-3-(4-甲基-1H-吡唑-1-基)丙酸
描述
“2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid” is a complex organic compound. It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains a propanoic acid group, which is a carboxylic acid consisting of three carbons (C3H6O2) .
Chemical Reactions Analysis
The chemical reactions involving “2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid” are not explicitly mentioned in the available resources. Pyrazoles, in general, are known to react with various compounds and participate in a wide range of chemical reactions .科学研究应用
防腐蚀
研究已经确定,2,2-二甲基-3-(4-甲基-1H-吡唑-1-基)丙酸衍生物在酸性环境中对钢铁具有有效的防腐蚀作用。Missoum等人(2013年)的研究发现,吡唑基衍生物在低浓度下表现出高达95%以上的腐蚀抑制效率。保护机制被归因于极化和电荷转移的阴极抑制,以及对Langmuir吸附等温线的粘附。量子化学计算支持了实验结果,将抑制效率与抑制剂的分子结构(Missoum et al., 2013)联系起来。
催化性能
在另一项研究中,Boussalah等人(2009年)合成并研究了从该化合物衍生的吡唑基配体的催化性能。这些配体的铜(II)配合物显示出在常温下将邻苯二酚氧化为醌的催化剂潜力。氧化速率在不同配合物之间有所变化,显示了配体结构对催化活性的影响(Boussalah et al., 2009)。
有机合成和抗菌活性
对该化合物衍生物的研究还为有机合成和抗菌活性领域做出了贡献。Govindaraju等人(2012年)的研究评估了一系列8-(5-芳基-4-辛基-2-苯基-3,4-二氢-2H-吡唑-3-基)-辛酸乙酯的抗菌和抗氧化活性。这些化合物对各种微生物显示出有希望的抗菌和抗真菌活性,同时具有抗氧化性。研究突出了这些衍生物在医学应用中的潜力,特别是在治疗传染病和作为抗氧化剂的用途(Govindaraju et al., 2012)。
属性
IUPAC Name |
2,2-dimethyl-3-(4-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-4-10-11(5-7)6-9(2,3)8(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNOIJXWPQVDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)

![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)


![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)

![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)

![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)